

# N-Caffeoylputrescine: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Caffeoylputrescine

Cat. No.: B580379

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An in-depth examination of the chemical structure, properties, and biological activities of N-**Caffeoylputrescine**, a naturally occurring polyamine with significant therapeutic potential.

## Introduction

N-**Caffeoylputrescine** is a secondary metabolite found in a variety of plant species, belonging to the hydroxycinnamic acid amide family. This compound is synthesized through the conjugation of caffeic acid, a well-known antioxidant, and putrescine, a biogenic polyamine. Emerging research has highlighted the significant antioxidant and anti-inflammatory properties of N-**Caffeoylputrescine**, positioning it as a molecule of interest for the development of novel therapeutics for a range of diseases, including those with an inflammatory and oxidative stress-related etiology. This technical guide provides a comprehensive overview of the current knowledge on N-**Caffeoylputrescine**, focusing on its chemical characteristics, biological functions, and the experimental methodologies used to investigate its properties.

## Chemical Structure and Properties

N-**Caffeoylputrescine** possesses a distinct chemical structure characterized by a caffeoyl group attached to a putrescine backbone. This unique combination of a phenolic acid and a polyamine confers upon it specific physicochemical properties that are critical for its biological activity.

## Chemical Identifiers

Identifier	Value
IUPAC Name	(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide[1][2]
Canonical SMILES	<chem>C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O</chem> [1]
Isomeric SMILES	<chem>C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O</chem> [1]
InChI	InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+[1]
InChIKey	KTZNZCYTXQYEHT-GQCTYLIASA-N[1]
CAS Number	29554-26-5[1]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub> [1]
Molecular Weight	250.29 g/mol [1][2]

## Physicochemical Properties

Property	Value	Source
Appearance	White to yellow solid	MedChemExpress
Purity	>98% (HPLC)	BIORLAB[1]
Solubility	Soluble in DMSO (100 mg/mL)	MedChemExpress
XLogP3	0.8	PubChem[2]
Hydrogen Bond Donor Count	4	PubChem[2]
Hydrogen Bond Acceptor Count	5	PubChem[2]
Rotatable Bond Count	7	PubChem[2]
Topological Polar Surface Area	95.6 Å <sup>2</sup>	PubChem[2]

## Biological Activities and Signaling Pathways

N-**Caffeoylputrescine** exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. These properties are attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular stress responses.

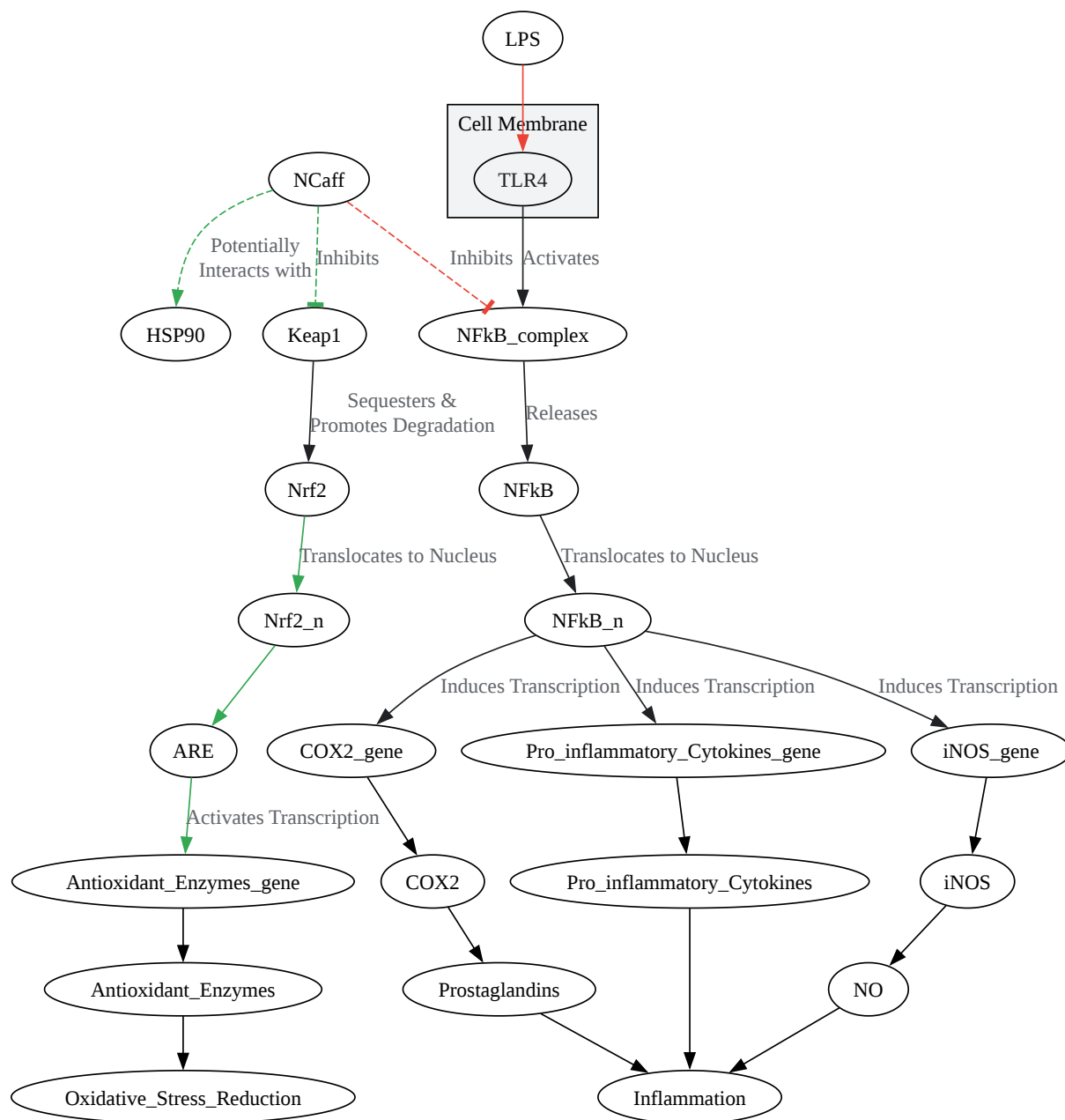
### Antioxidant Activity

The antioxidant capacity of N-**Caffeoylputrescine** is primarily due to the presence of the caffeic acid moiety, which contains two hydroxyl groups on the phenyl ring. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions. The proposed mechanism of action involves the direct scavenging of reactive oxygen species (ROS).

A related compound, N-p-coumaroyl-N'-**caffeoylputrescine** (PCC), has been shown to have an IC<sub>50</sub> value of 0.936 µg/mL in a DPPH scavenging assay, indicating excellent antioxidant capacity<sup>[1][3]</sup>. This suggests that N-**Caffeoylputrescine** likely possesses similar potent antioxidant properties.

### Anti-inflammatory Activity

N-**Caffeoylputrescine** has demonstrated significant anti-inflammatory effects. Caffeoyl derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

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## Potential Signaling Pathways

Based on studies of N-**Caffeoylputrescine** and structurally related compounds, several signaling pathways are implicated in its biological activities:

- **NF-κB Signaling Pathway:** N-**Caffeoylputrescine** likely exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. By inhibiting this pathway, N-**Caffeoylputrescine** can suppress the inflammatory cascade.
- **NRF2/KEAP1 Signaling Pathway:** The antioxidant effects of N-**Caffeoylputrescine** may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). Oxidative stress or electrophilic compounds can disrupt the NRF2-KEAP1 interaction, allowing NRF2 to translocate to the nucleus and activate the transcription of genes containing an antioxidant response element (ARE) in their promoters.
- **HSP90AA1 Interaction:** Research on the related compound N-p-coumaroyl-N'-**caffeoylputrescine** (PCC) has identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a potential molecular target[1][3]. HSP90 is a molecular chaperone involved in the folding and stability of numerous client proteins, many of which are implicated in cancer and metabolic diseases. The interaction of N-**Caffeoylputrescine** with HSP90 could modulate various downstream signaling pathways, contributing to its therapeutic effects.

## Experimental Protocols

The following sections detail common experimental protocols used to characterize the properties and biological activities of N-**Caffeoylputrescine**.

## Isolation and Quantification

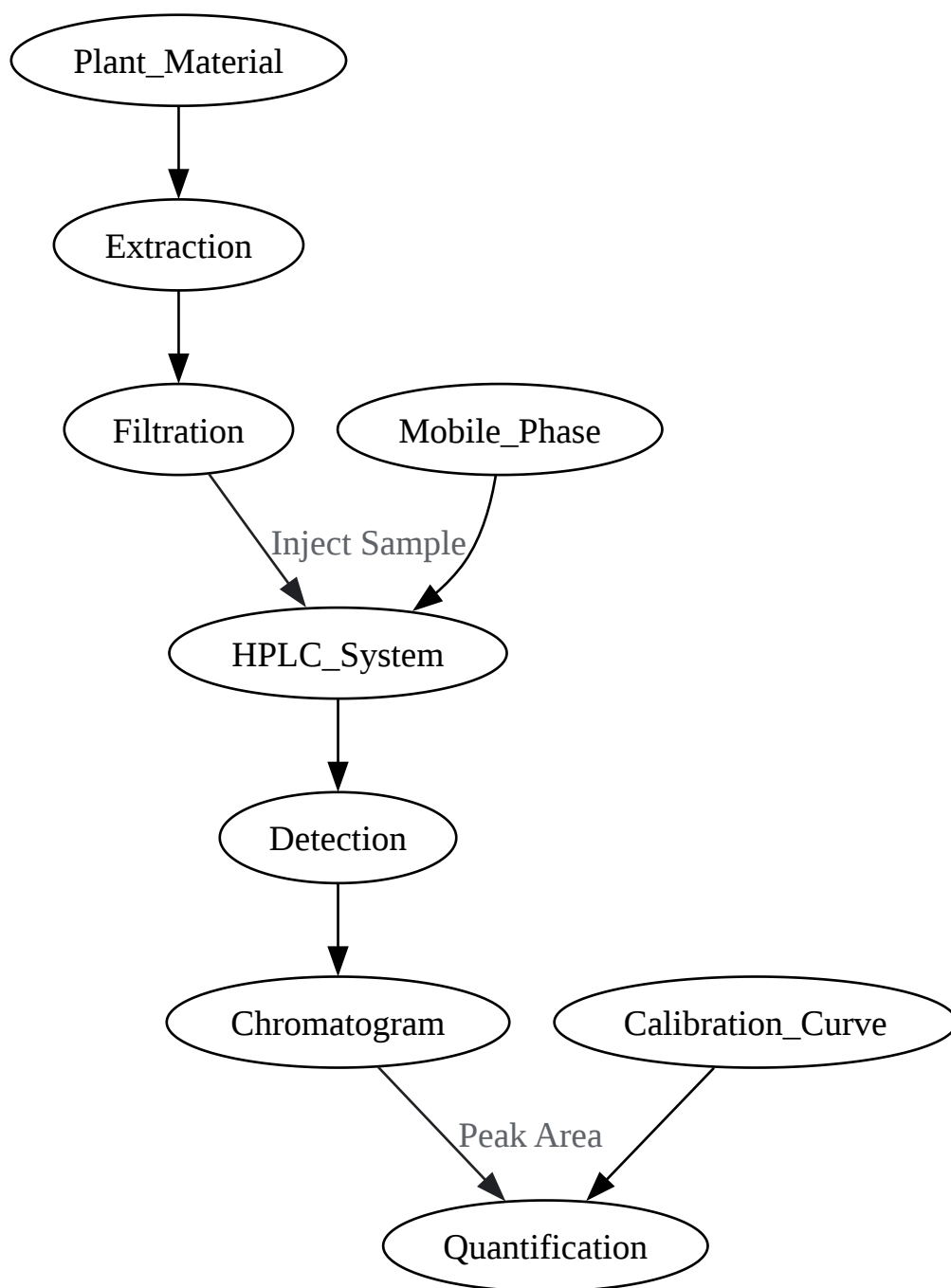
Isolation from Plant Material:

- **Extraction:** Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction.
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
- **Chromatography:** The fractions enriched with N-**Caffeoylputrescine** are further purified using chromatographic techniques such as column chromatography (using silica gel or Sephadex), preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

Quantification by HPLC:

High-performance liquid chromatography is a standard method for the quantification of N-**Caffeoylputrescine**.

- **Sample Preparation:** Extracts or purified samples are dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.
- **Chromatographic Conditions:**
  - **Column:** A C18 reversed-phase column is typically used.
  - **Mobile Phase:** A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
  - **Detection:** UV detection at a wavelength corresponding to the maximum absorbance of N-**Caffeoylputrescine** (around 320-330 nm) is used for quantification.
- **Quantification:** The concentration of N-**Caffeoylputrescine** in the sample is determined by comparing its peak area to a calibration curve constructed using known concentrations of a pure N-**Caffeoylputrescine** standard.



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## Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

- A solution of DPPH in methanol is prepared.

- Different concentrations of N-**Caffeoylputrescine** are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature for 30 minutes.
- The absorbance of the solution is measured at 517 nm.
- The percentage of radical scavenging activity is calculated, and the IC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

- The ABTS radical cation (ABTS<sup>•+</sup>) is generated by reacting ABTS with potassium persulfate.
- The ABTS<sup>•+</sup> solution is diluted to an absorbance of ~0.7 at 734 nm.
- Different concentrations of N-**Caffeoylputrescine** are added to the ABTS<sup>•+</sup> solution.
- The absorbance is measured at 734 nm after a short incubation period.
- The percentage of scavenging activity is calculated, and the results are often expressed as Trolox equivalents.

## Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Assay (Griess Assay):

- Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.
- The cells are pre-treated with different concentrations of N-**Caffeoylputrescine** for 1 hour.
- The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
- After 24 hours of incubation, the cell culture supernatant is collected.
- The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.



- The absorbance is read at ~540 nm, and the concentration of nitrite is determined from a standard curve.

#### Cytokine Production Assay (ELISA):

- Cell culture supernatants from the anti-inflammatory assay are collected.
- The concentrations of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

#### Western Blot Analysis for Signaling Proteins:

- Cells are treated with N-**Caffeoylputrescine** and/or LPS.
- Cell lysates are prepared, and protein concentrations are determined.
- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phosphorylated and total forms of NF- $\kappa$ B and NRF2).
- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

## Conclusion and Future Directions

N-**Caffeoylputrescine** is a promising natural product with well-documented antioxidant and anti-inflammatory properties. Its unique chemical structure and ability to modulate key signaling pathways, such as NF- $\kappa$ B and NRF2, make it a compelling candidate for further investigation in the context of drug development. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of direct protein targets and the comprehensive mapping of its downstream signaling effects. In vivo studies are also crucial to validate its therapeutic efficacy and safety profile for various inflammatory and oxidative stress-related diseases. The development of efficient and scalable synthetic routes for N-

**Caffeoylputrescine** will also be essential to facilitate its broader investigation and potential clinical translation.

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